molecular formula C14H10Cl2N2O B2598142 2-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 199741-36-1

2-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2598142
CAS No.: 199741-36-1
M. Wt: 293.15
InChI Key: CSVDZWZDDOQYLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Classification

The compound 2-(3,4-dichlorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one is systematically named according to IUPAC guidelines as 2-(3,4-dichlorophenyl)-2,3-dihydro-1H-quinazolin-4-one . This nomenclature reflects its bicyclic structure, comprising a partially hydrogenated quinazolinone core (2,3-dihydro-1H-quinazolin-4-one) substituted at position 2 with a 3,4-dichlorophenyl group.

  • Molecular Formula : $$ \text{C}{14}\text{H}{10}\text{Cl}2\text{N}2\text{O} $$
  • Molecular Weight : 293.15 g/mol
  • CAS Registry Number : 199741-36-1

The classification places it within the quinazolinone family, characterized by a fused benzopyrimidine ring system with a ketone group at position 4. The "2,3-dihydro" designation indicates partial saturation of the pyrimidine ring, reducing aromaticity at positions 1 and 2.

Molecular Structure and Stereochemical Considerations

The molecular structure consists of a bicyclic framework: a benzene ring fused to a partially saturated pyrimidinone ring (Figure 1). Key structural features include:

  • Quinazolinone Core : The pyrimidinone ring (positions 1–4) is non-aromatic due to saturation at C2 and C3, with a ketone group at C4.
  • Substituents : A 3,4-dichlorophenyl group is attached to C2 of the pyrimidinone ring, introducing steric and electronic effects.
  • Tautomerism : The 4-keto group permits keto-enol tautomerism, though the keto form predominates in solid and solution states .

Stereochemical Analysis:

  • The compound lacks chiral centers, as confirmed by its planar crystallographic arrangement .
  • The dichlorophenyl group adopts a near-orthogonal orientation relative to the quinazolinone plane, minimizing steric clash (dihedral angle: 87.1° between phenyl and pyrimidinone rings) .

Crystallographic Data and Conformational Analysis

X-ray diffraction studies of analogous dichlorophenyl-substituted quinazolinones reveal the following crystallographic parameters :

Parameter Value
Crystal System Monoclinic
Space Group $$ P2_1/n $$
Unit Cell Dimensions $$ a = 8.56 \, \text{Å}, \, b = 15.61 \, \text{Å}, \, c = 10.05 \, \text{Å}, \, \beta = 95.03^\circ $$
Volume 1337.9 ų
Z 4

Conformational Highlights:

  • Pyrimidinone Ring : Adopts a slightly distorted boat conformation, with C2 and C3 deviating from planarity by 0.256 Å and 0.623 Å, respectively .
  • Intermolecular Interactions :
    • N–H···O hydrogen bonds form centrosymmetric dimers (bond length: 2.632 Å) .
    • π-π stacking between dichlorophenyl and quinazolinone rings (interplanar distance: 3.69 Å) stabilizes the crystal lattice .

Table 1: Key Bond Lengths and Angles

Bond Length (Å) Angle (°)
C2–N1 1.405 N1–C2–N2: 117.2
C4–O1 1.354 C2–N2–C8: 123.5
Cl1–C10 1.725 C9–C10–Cl1: 119.8

These structural insights underscore the compound’s rigidity and electronic delocalization, critical for its reactivity in synthetic and biological contexts .

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-2,3-dihydro-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O/c15-10-6-5-8(7-11(10)16)13-17-12-4-2-1-3-9(12)14(19)18-13/h1-7,13,17H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVDZWZDDOQYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one typically involves the reaction of 3,4-dichlorophenyl isocyanate with an appropriate amine under controlled conditions. One common method involves the use of 3,4-dichlorophenyl isocyanate and a suitable amine in the presence of a base such as triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Hydrolysis Reactions

The tetrahydroquinazolin-4-one scaffold undergoes hydrolysis under acidic or basic conditions, leading to ring-opening or functional group transformations:

Conditions Reagents Products Reference
Acidic (HCl, H₂SO₄)Aqueous acidCleavage of the amide bond, yielding anthranilic acid derivatives
Basic (NaOH, KOH)Aqueous baseFormation of carboxylate intermediates or ring-opened products

Hydrolysis is critical for modifying the core structure to generate bioactive intermediates. For example, acidic hydrolysis of analogous tetrahydroquinazolinones produces anthranilic acid derivatives, which serve as precursors for anticancer agents.

Substitution Reactions

The dichlorophenyl group participates in nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effects of chlorine atoms:

Reagents Conditions Products Reference
Amines (e.g., NH₃, RNH₂)DMSO, 80°CReplacement of chlorine with amine groups
Thiols (e.g., HS-R)Acetonitrile, refluxThioether derivatives

For instance, treatment with primary amines in dimethyl sulfoxide (DMSO) at elevated temperatures replaces chlorine atoms with amine functionalities, enabling diversification of the aryl group .

Catalytic Coupling and Annulation

Palladium-catalyzed reactions enable the construction of complex heterocycles:

Reaction Type Catalyst/Reagents Products Reference
Cascade annulationPd(II), CO, aldehydesN3-substituted 2,3-dihydroquinazolin-4(1H)-ones
Oxidative C(sp³)-N couplingHBr in DMSORing-expanded derivatives via intramolecular cyclization

These methods are employed to synthesize derivatives with enhanced biological activity. For example, Pd(II)-catalyzed annulation with aldehydes and amines generates N-substituted analogs in high yields .

Biological Activity and SAR Insights

Modifications to the tetrahydroquinazolin-4-one core significantly influence bioactivity:

Derivative Modification IC₅₀ (μM) Target Reference
CA1-e Fluorine substitution22.76Ovarian cancer (A2780)
CA1-g Nitro group addition22.94Ovarian cancer (A2780)

Electron-withdrawing groups (e.g., -NO₂, -F) enhance cytotoxicity, likely by improving target binding affinity .

Mechanistic Considerations

  • Oxidation : While direct data on oxidation is limited, analogous tetrahydroquinazolines are oxidized to quinazolines using KMnO₄/H⁺, suggesting potential applicability.

  • Reduction : Sodium borohydride reduces the ketone group to an alcohol in related structures, though this remains underexplored for the target compound .

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Research has indicated that 2-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance:

  • Case Study 1 : In vitro studies demonstrated its effectiveness against breast cancer cells by activating caspase pathways leading to programmed cell death .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It has shown efficacy against several bacterial strains, making it a candidate for further development as an antibacterial agent.

  • Case Study 2 : A study reported that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli in laboratory settings .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. It has been tested in models of neurodegenerative diseases, where it exhibited potential in reducing neuronal damage.

  • Case Study 3 : In animal models of Alzheimer’s disease, treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been documented in several studies. It appears to inhibit pro-inflammatory cytokines and may be useful in treating conditions characterized by chronic inflammation.

  • Case Study 4 : Research indicated that the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-induced inflammation models .

Summary Table of Applications

Application TypeDescriptionEvidence Source
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial EffectsInhibits growth of bacteria
NeuroprotectionReduces neuronal damage in neurodegenerative models
Anti-inflammatoryLowers pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Comparison :

Property Target Compound Compound 4l ()
Core Structure Tetrahydroquinazolinone Tetrahydroquinazolinone
Substituent 3,4-Dichlorophenyl 4-Methoxyphenyl
Electronic Effects Electron-withdrawing Electron-donating
Melting Point Not reported 228–230°C
Synthetic Yield Not reported 81%

The dichlorophenyl group in the target compound may reduce solubility in polar solvents compared to methoxyphenyl analogs but could improve receptor binding in hydrophobic environments.

Pharmacological Analogs: Sigma Receptor Ligands

Compounds such as BD 1008 and BD 1047 () share the 3,4-dichlorophenyl group but feature amine backbones instead of quinazolinones:

  • BD 1008 : N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide.
  • BD 1047: N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide.

Key Differences :

Pharmacological Targets: BD compounds are sigma-1 receptor ligands , whereas quinazolinones are associated with GABAergic or kinase modulation.

Structural Flexibility: The amine backbone in BD derivatives allows conformational flexibility, while the rigid quinazolinone core may restrict binding modes.

Bioactivity: Sigma ligands like BD 1008 show neuroprotective effects, whereas quinazolinones are explored for sedative or antitumor activities.

Heterocyclic Systems with Dichlorophenyl Substitution

Coumarin-Benzodiazepine Hybrids ()

Compounds 4g and 4h incorporate coumarin and benzodiazepine/tetrazole moieties. Unlike the target compound, these hybrids exhibit extended conjugation and multi-heterocyclic systems:

  • 4g : Combines coumarin, benzodiazepine, and tetrazole rings.
  • 4h : Features a benzoxazepine ring instead of benzodiazepine.

Comparison :

Feature Target Compound 4g/4h ()
Heterocyclic Core Quinazolinone Coumarin-benzodiazepine
Substituent 3,4-Dichlorophenyl Phenyl, tetrazole
Potential Bioactivity Antimicrobial/CNS modulation Anticancer, multi-target
Synthetic Complexity Moderate High

The target compound’s simpler structure may offer synthetic advantages but less diversity in binding interactions compared to coumarin hybrids.

Pesticidal Compounds with Dichlorophenyl Groups ()

Triazole derivatives like etaconazole and propiconazole are fungicides with dichlorophenyl groups:

  • Etaconazole : 1-((2-(2,4-Dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole.
  • Propiconazole : 1-((2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole.

Key Contrasts :

Property Target Compound Etaconazole/Propiconazole
Core Structure Quinazolinone Triazole
Primary Use Not reported (potential drugs) Agricultural fungicides
Mode of Action Likely enzyme inhibition Ergosterol biosynthesis inhibition

The dichlorophenyl group in pesticides enhances lipophilicity for membrane penetration, whereas in the target compound, it may optimize drug-receptor interactions.

Biological Activity

2-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one (CAS No. 199741-36-1) is an organic compound belonging to the quinazolinone class. This compound has garnered attention in pharmacological research due to its diverse biological activities, including potential therapeutic applications in anti-inflammatory and anticancer treatments. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H10Cl2N2O, with a molecular weight of 293.15 g/mol. Its structure features a tetrahydroquinazolinone core with a dichlorophenyl substituent, which contributes to its unique reactivity and biological properties.

PropertyValue
IUPAC Name2-(3,4-dichlorophenyl)-2,3-dihydro-1H-quinazolin-4-one
Molecular FormulaC14H10Cl2N2O
Molecular Weight293.15 g/mol
CAS Number199741-36-1

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Studies suggest that it may function as an enzyme inhibitor or receptor modulator, leading to various therapeutic effects. The exact mechanism can vary based on the target and context of use.

Anti-inflammatory Activity

Research indicates that compounds in the quinazolinone class exhibit significant anti-inflammatory properties. For instance, studies have shown that this compound can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.

Anticancer Properties

Recent investigations have highlighted the potential anticancer effects of this compound. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle progression. The compound's ability to inhibit tumor growth has been observed in xenograft models as well.

Study on Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various quinazolinone derivatives. The findings indicated that this compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages .

Anticancer Activity Assessment

In a separate study focusing on cancer therapy, researchers treated human breast cancer cell lines with varying concentrations of this compound. Results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis rates compared to control groups .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is essential to compare it with similar compounds within the quinazolinone class.

Compound NameBiological Activity
2-(3-Chlorophenyl)-1H-quinazolin-4-oneModerate anti-inflammatory effects
3-(4-Fluorophenyl)-1H-quinazolin-4-oneAnticancer properties
2-(3,5-Dimethylphenyl)-1H-quinazolin-4-oneLimited biological activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one?

  • Methodological Answer : The compound is typically synthesized via condensation and cyclization reactions. A common approach involves reacting 3,4-dichlorophenyl precursors (e.g., 4-(3,4-dichlorophenyl)-1-tetralone) with amines or thioacetates under reflux conditions. For example, methyl thioacetate and 4-chlorobenzaldehyde can form a thioketone intermediate, which is hydrogenated using palladium catalysts (e.g., Pd/C) in tetrahydrofuran to yield the tetrahydroquinazolinone core . Post-synthetic modifications, such as resolution with chiral acids (e.g., D(-)-mandelic acid), are used to isolate enantiomers .

Q. What spectroscopic and crystallographic methods are employed to characterize this compound?

  • Methodological Answer : Structural elucidation relies on 1H/13C NMR to confirm aromatic and aliphatic proton environments, FT-IR for carbonyl (C=O) and amine (N-H) functional groups, and X-ray crystallography for absolute stereochemical determination. For instance, Acta Crystallographica studies (e.g., ) highlight the use of X-ray diffraction to resolve bond angles and spatial arrangements in similar dichlorophenyl derivatives .

Q. What is the pharmacological significance of the 3,4-dichlorophenyl moiety in this compound?

  • Methodological Answer : The 3,4-dichlorophenyl group enhances lipophilicity and binding affinity to CNS targets, as evidenced by its use in sertraline derivatives ( ) and patent applications for cognitive disorder treatments ( ). Researchers should evaluate structure-activity relationships (SAR) by comparing analogs with varying halogen substitutions .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiopure tetrahydroquinazolinones be addressed?

  • Methodological Answer : Enantiomeric resolution often requires chiral auxiliaries or enzymatic methods. For example, sertraline synthesis ( ) uses D(-)-mandelic acid to resolve cis-(1S,4S) isomers. Advanced techniques like chiral HPLC or asymmetric hydrogenation (using Rh or Ru catalysts) can improve enantiomeric excess (ee). Computational modeling (e.g., DFT) aids in predicting stereochemical outcomes .

Q. What contradictions exist in reported biological activities of this compound, and how can they be resolved?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., cell lines vs. in vivo models) and impurity profiles. For instance, highlights cognitive-enhancing effects in menopause models, while report antimicrobial activity in heterocyclic derivatives. To reconcile these, researchers should:

  • Standardize bioassays (e.g., MIC for antimicrobial studies).
  • Publish purity data (HPLC ≥95%) and stereochemical details.
  • Use knock-out animal models to isolate CNS vs. peripheral effects .

Q. How can reaction conditions be optimized for introducing substituents on the quinazolinone core?

  • Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective for aryl substitutions. demonstrates that using PdCl2(PPh3)2 with PCy3 ligands in dioxane/water (3:1) at 80°C achieves >80% yield for methoxyphenyl derivatives. Key parameters:

  • Catalyst loading : 5 mol% Pd.
  • Base : K2CO3 for pH control.
  • Solvent : Polar aprotic solvents enhance solubility of dichlorophenyl intermediates .

Q. What computational tools are recommended for predicting metabolic stability of this compound?

  • Methodological Answer : Use ADMET predictors (e.g., SwissADME, pkCSM) to analyze CYP450 metabolism and plasma protein binding. Molecular docking (AutoDock Vina) can identify potential off-target interactions with hepatic enzymes (e.g., CYP3A4). Validate predictions with in vitro microsomal assays .

Data Contradiction Analysis Table

Observed Contradiction Potential Resolution Strategy Relevant Evidence
Varying antimicrobial IC50 valuesStandardize MIC assays across labs; use CLSI guidelines
Discrepant CNS activity in modelsCompare pharmacokinetics (e.g., BBB penetration)
Inconsistent enantiomer potencyPublish ee values; use chiral chromatography

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.